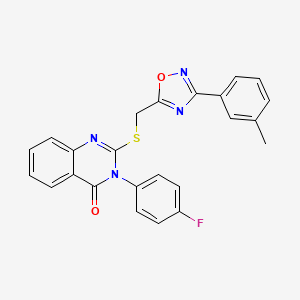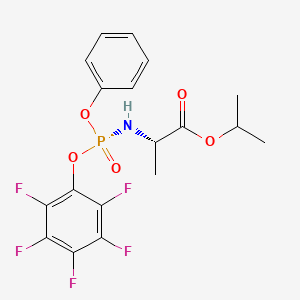
Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate is a chiral organophosphorus compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a phosphoryl group attached to a chiral L-alanine moiety, along with perfluorophenoxy and phenoxy substituents. The combination of these groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate typically involves the reaction of a chiral L-alanine derivative with a phosphorylating agent. One common method includes the use of phosphorus-centered radicals, which are generated through photo-, electro-, or chemical oxidation/reduction of precursors . The reaction conditions often involve mild temperatures and the presence of radical initiators to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalytic amounts of inexpensive reagents like salicylic acid can promote efficient synthesis . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine or phosphite derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phosphoryl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like CHCl3, radical initiators, and transition metal catalysts such as tetrakis(triphenylphosphine)palladium . Reaction conditions typically involve mild temperatures and controlled atmospheres to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include phosphinates, phosphinic amides, and phosphoramidates, which are valuable intermediates in organic synthesis and pharmaceutical development .
Wissenschaftliche Forschungsanwendungen
Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate involves the interaction of its phosphoryl group with biological targets. The phosphoryl group can participate in phosphoryl-transfer reactions, which are crucial for various biochemical processes . These reactions often involve the activation of nucleophiles and stabilization of leaving groups, facilitating the transfer of the phosphoryl group to specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chiral organophosphorus compounds such as:
- Isopropyl methylphosphinate
- Neopentyl phosphonates
- Cyclopentyl phosphonates
Uniqueness
What sets Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate apart is its unique combination of perfluorophenoxy and phenoxy groups, which impart distinct chemical properties and enhance its reactivity and stability. This makes it particularly valuable in applications requiring high selectivity and efficiency.
Eigenschaften
IUPAC Name |
propan-2-yl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIILDBHEJQLACD-PAUNIHGJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F5NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2880102.png)
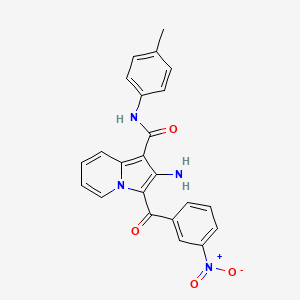
![Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate](/img/structure/B2880108.png)
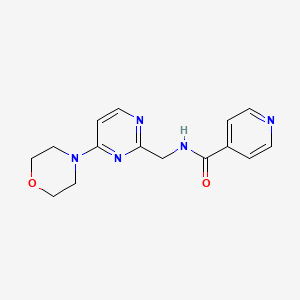
![(1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2880111.png)
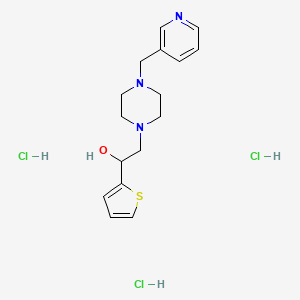
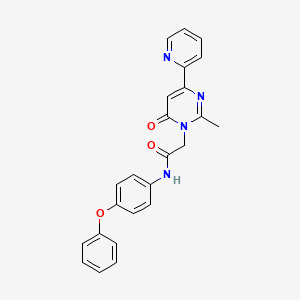
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2880114.png)
![2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2880115.png)
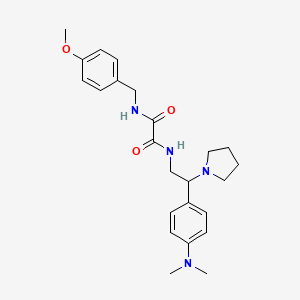
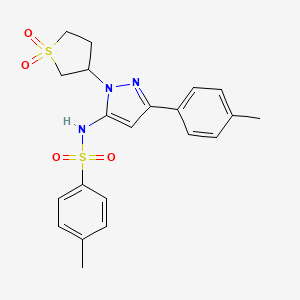
![2-Chloro-N-[(1-methoxycyclopentyl)methyl]-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)acetamide](/img/structure/B2880120.png)

